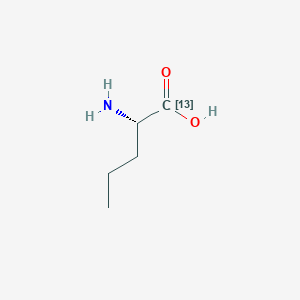

L-Norvaline-1-13C

Description

Significance of Stable Isotope Tracers in Contemporary Metabolomics and Proteomics Research

Stable isotope tracers, characterized by their non-radioactive nature and distinct mass from their naturally abundant counterparts, are foundational to contemporary metabolomics and proteomics research. Their primary utility lies in their ability to act as molecular tags, allowing scientists to follow the pathways and transformations of specific molecules within complex biological systems acs.orgresearchgate.netresearchgate.net. In metabolomics, ¹³C-labeled substrates, such as glucose or amino acids, are introduced into cells or organisms, enabling the tracing of carbon flow through metabolic pathways. This technique, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of metabolic fluxes and the elucidation of pathway dynamics that would be otherwise inaccessible researchgate.netnih.govbocsci.com. By analyzing the mass isotopomer distribution of downstream metabolites, researchers can map metabolic networks, identify bottlenecks, and understand regulatory mechanisms nih.govbocsci.comtum.de.

In proteomics, stable isotope labeling is crucial for quantitative analyses. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to enable accurate relative quantification of protein abundance between different experimental conditions tum.denumberanalytics.com. Furthermore, stable isotope tracers are vital for studying protein turnover, the dynamic balance between protein synthesis and degradation, which is essential for understanding cellular homeostasis and adaptation acs.orgresearchgate.netbocsci.com. The advancement of analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has significantly enhanced the sensitivity, precision, and scope of stable isotope tracing applications, making them preferred over radioactive tracers due to their safety and ease of handling researchgate.netbocsci.comnih.govresearchgate.net.

Overview of L-Norvaline as a Non-Canonical Amino Acid and its Isotopic Variant L-Norvaline-1-13C

L-Norvaline is an unusual amino acid, classified as non-proteinogenic, meaning it is not one of the 20 standard amino acids directly encoded by the genetic code and incorporated into proteins during translation acs.orgd-nb.infonih.gov. Structurally, L-Norvaline is an isomer of the canonical amino acid L-valine, differing in its linear five-carbon side chain compared to valine's branched structure acs.orgshimadzu.comjove.com. This subtle structural difference imparts distinct biochemical properties, leading to its identification as a potent inhibitor of arginase and other enzymes, and its exploration for various biological roles acs.orgdiva-portal.orge-acnm.org.

L-Norvaline-1-¹³C is an isotopically labeled variant of L-Norvaline, where a ¹³C atom replaces the naturally occurring ¹²C atom at the first carbon position of the molecule. This specific labeling allows L-Norvaline-1-¹³C to be precisely tracked within metabolic pathways using techniques like mass spectrometry researchgate.netnumberanalytics.comtechnologynetworks.com. While L-Norvaline itself is not typically incorporated into proteins, its labeled form can be used in metabolic studies to trace its uptake, distribution, and metabolic fate, or as a standard in quantitative analyses. The ability to precisely label specific positions within amino acids, such as the C1 position, is critical for detailed metabolic flux analysis, providing insights into the origins and transformations of metabolic intermediates nih.govbocsci.com.

Historical Context of 13C-Labeled Amino Acid Applications in Biochemical Investigations

The application of stable isotopes as tracers in biochemical investigations dates back to the groundbreaking work of Rudolf Schoenheimer and David Rittenberg in the 1930s, who utilized heavy nitrogen (¹⁵N) and deuterium (²H) to demonstrate the dynamic nature of body constituents, particularly protein turnover researchgate.netresearchgate.net. This early research provided irrefutable evidence that molecules within living organisms are not static but are continuously synthesized and degraded. The discovery of deuterium by Harold Urey in 1931 was a pivotal moment, paving the way for the broader use of stable isotopes in biological research researchgate.net.

Initially, the application of stable isotopes involved laborious sample preparation and analysis, often requiring conversion of biological samples into simple gases for measurement by isotope ratio mass spectrometry (IRMS) researchgate.netresearchgate.net. The lack of a suitable radioactive isotope for elements like nitrogen also spurred the development of stable isotope methodologies for studying nitrogen metabolism acs.org. Over time, significant advancements in mass spectrometry (GC-MS, LC-MS) and NMR spectroscopy have revolutionized the field, enabling more sensitive, accurate, and high-throughput analysis of isotopically labeled compounds. These technological leaps have made ¹³C-labeled amino acids and other biomolecules accessible tools for a wide range of biochemical studies, from tracing metabolic pathways to quantitative proteomics researchgate.netbocsci.comresearchgate.net.

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

118.14 g/mol |

IUPAC Name |

(2S)-2-amino(113C)pentanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 |

InChI Key |

SNDPXSYFESPGGJ-TXZHAAMZSA-N |

Isomeric SMILES |

CCC[C@@H]([13C](=O)O)N |

Canonical SMILES |

CCCC(C(=O)O)N |

Origin of Product |

United States |

Detailed Research Findings and Data Tables

The application of ¹³C-labeled amino acids, including those with specific labeling patterns like L-Norvaline-1-¹³C, is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This methodology allows researchers to quantify the rates of metabolic reactions by tracking how ¹³C atoms are incorporated into various metabolites over time.

For instance, studies have utilized ¹³C-labeled glucose to map the central carbon metabolism in various organisms, revealing the relative contributions of different pathways like glycolysis and the pentose phosphate pathway nih.govnih.gov. By analyzing the labeling patterns in amino acids derived from protein hydrolysis, researchers can infer the flux distributions through upstream metabolic pathways diva-portal.org. For example, the labeling pattern of alanine and serine, which are derived from the glycolytic intermediate pyruvate and the tricarboxylic acid (TCA) cycle, can provide insights into the activity of glycolysis and the TCA cycle, as well as the pentose phosphate pathway.

Conceptual Data Table: Isotope Labeling Patterns in ¹³C-MFA

While specific experimental data for L-Norvaline-1-¹³C in published literature is not extensively detailed in the provided snippets, the principle of analyzing labeled amino acids to infer metabolic flux is well-established. The table below illustrates a conceptual representation of how labeling patterns in key amino acids, derived from a hypothetical ¹³C-labeled precursor, might be analyzed in ¹³C-MFA to understand metabolic flux.

Table 1: Conceptual Analysis of ¹³C Labeling Patterns in Amino Acids for Metabolic Flux Inference

| Amino Acid | Precursor Metabolite(s) | Typical ¹³C Labeling Pattern (from [1-¹³C] Glucose) | Inferred Metabolic Pathway Activity |

| Alanine | Pyruvate | M+1 (from [1-¹³C] Glucose via glycolysis) | Glycolytic flux, PPP contribution |

| Serine | 3-Phosphoglycerate (3-PG) | M+1 (from glycolysis), M+2 (from PPP via [1-¹³C] Glucose) | Glycolysis, Pentose Phosphate Pathway (PPP) |

| Aspartate | Oxaloacetate (OAA) | M+1 (from glycolysis/TCA cycle), M+2 (from glycolysis/TCA cycle) | TCA cycle, Glycolysis |

| Glutamate | α-Ketoglutarate (AKG) | M+1, M+2, M+3 (reflecting TCA cycle and anaplerotic pathways) | TCA cycle, Glutaminolysis |

| Phenylalanine | Phosphoenolpyruvate (PEP) -> Pyruvate -> Acetyl-CoA -> TCA Cycle | Complex patterns reflecting multiple pathways | Glycolysis, TCA Cycle, Shikimate pathway |

Explanation of Table:

Amino Acid: Key amino acids whose carbon skeletons are derived from central metabolic pathways.

Precursor Metabolite(s): The immediate metabolic intermediates from which the amino acid's carbon backbone is synthesized.

Typical ¹³C Labeling Pattern: This column describes the expected mass isotopomer distribution (e.g., M+1 indicates one ¹³C atom incorporated) in the amino acid's carbon atoms when a ¹³C-labeled substrate (like [1-¹³C] glucose) is used. The specific labeling pattern is highly dependent on the labeled substrate and the active metabolic pathways.

Inferred Metabolic Pathway Activity: By comparing the observed labeling patterns with theoretical predictions, researchers can deduce the relative activities and flux distributions of various metabolic pathways. For example, a higher M+2 enrichment in serine derived from [1-¹³C] glucose suggests significant flux through the oxidative pentose phosphate pathway.

Examples of Research Applications:

Metabolic Flux in Cancer Cells: Studies have used ¹³C-labeled glucose to investigate glycolytic flux in cancer cells, identifying altered metabolic profiles indicative of tumorigenesis nih.gov.

Protein Synthesis Rates: Stable isotope-labeled amino acids, such as ¹⁵N-labeled amino acids, are used to measure protein synthesis rates in cell cultures, allowing for quantitative proteomics and the study of protein turnover dynamics tum.deacs.org. For example, researchers have quantified the fractional synthetic rate (FSR) of proteins in pancreatic cancer cells by tracking the incorporation of ¹⁵N-amino acids acs.org.

Human Liver Metabolism: Global ¹³C tracing of intact human liver tissue ex vivo, using fully ¹³C-labeled amino acids and glucose, has provided quantitative data on metabolic fluxes, revealing insights into liver metabolism that differ from animal models.

Muscle Protein Metabolism: Labeled amino acid tracers are employed to study muscle protein synthesis (MPS) and breakdown (MPB), providing insights into how these processes are regulated by stimuli like exercise or nutrition bocsci.com.

Compound List

Chemical Synthesis Approaches for L-Norvaline-1-13C

Chemical synthesis offers a direct route to site-specific isotopic labeling, ensuring high purity and precise placement of the ¹³C atom. A common strategy for synthesizing α-amino acids involves the functionalization of a carboxylic acid precursor. For this compound, the synthesis typically starts with a ¹³C-labeled valeric acid derivative.

A representative chemical synthesis pathway, adapted from general amino acid synthesis methods, involves several key steps starting from valeric acid (pentanoic acid) labeled at the carboxyl position with ¹³C. This process typically includes:

Acyl Chloride Formation: The ¹³C-labeled valeric acid is converted into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). This step activates the carboxyl group for subsequent reactions. If starting with [1-¹³C]valeric acid, the product is [1-¹³C]valeryl chloride.

Alpha-Bromination: The valeryl chloride undergoes bromination at the alpha-carbon (C-2 position) using reagents such as liquid bromine (Br₂), often under specific temperature conditions (e.g., 50-80 °C). This yields an α-bromoacyl chloride. Starting with [1-¹³C]valeryl chloride, this step produces [2-Bromo-1-¹³C]valeryl chloride.

Ammonification: The α-bromoacyl chloride is then reacted with ammonia (NH₃) to introduce the amino group, forming a racemic α-amino acid. In this case, it yields racemic α-amino-[1-¹³C]valeric acid.

Chiral Resolution: To obtain the enantiomerically pure this compound, the racemic mixture is subjected to chiral resolution. This can be achieved through various methods, such as crystallization with chiral resolving agents or enzymatic resolution.

Table 1: Chemical Synthesis Route for this compound

| Step | Chemical Transformation | Key Reagents/Conditions | This compound Precursor | Resulting Intermediate | Labeled Position |

| 1 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | [1-¹³C]Valeric Acid | [1-¹³C]Valeryl Chloride | C-1 (carboxyl) |

| 2 | Alpha-Bromination | Liquid Bromine (Br₂), 50-80 °C | [1-¹³C]Valeryl Chloride | [2-Bromo-1-¹³C]Valeryl Chloride | C-1 (carboxyl) |

| 3 | Ammonification | Liquefied Ammonia (NH₃) | [2-Bromo-1-¹³C]Valeryl Chloride | Racemic α-Amino-[1-¹³C]valeric acid | C-1 (carboxyl) |

| 4 | Chiral Resolution | Chiral resolving agent or enzyme | Racemic α-Amino-[1-¹³C]valeric acid | This compound | C-1 (carboxyl) |

This multi-step chemical synthesis allows for precise control over the isotopic labeling at the carboxyl group, ensuring high isotopic purity (e.g., 99 atom % ¹³C) google.comsigmaaldrich.com.

Biosynthetic Pathways of Norvaline in Microbial Systems

Norvaline is not a standard proteinogenic amino acid and is often produced as a byproduct in microbial metabolism, particularly in bacteria like Escherichia coli and Serratia marcescens. Its formation is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine and isoleucine.

Norvaline production is frequently observed under conditions that lead to an accumulation of pyruvate, a key precursor in the BCAA biosynthetic pathway researchgate.netnih.gov. This accumulation can occur during overflow metabolism, often triggered by glucose excess and oxygen limitation in microbial fermentations researchgate.netnih.gov. Specifically, norvaline can arise from the diversion of metabolic flux from threonine metabolism. Threonine is converted to α-ketobutyrate, which can then be elongated to α-ketovalerate. This α-ketovalerate can be transaminated to form norvaline nih.govfrontiersin.orgresearchgate.net. The enzymes involved in BCAA synthesis, such as α-isopropylmalate synthase, can exhibit a degree of substrate promiscuity, accepting precursors that lead to norvaline formation, especially when leucine biosynthesis is deregulated or under specific metabolic conditions nih.govnih.gov.

The biosynthesis of norvaline typically involves enzymes from the BCAA pathway. Key steps include:

Threonine Deaminase (or Threonine Ammonia-Lyase): Converts threonine to α-ketobutyrate nih.govfrontiersin.orgresearchgate.net.

Elongation of α-Ketobutyrate: α-Ketobutyrate can be further processed, potentially through intermediates like α-ketovalerate nih.gov.

Aminotransferases: Enzymes such as branched-chain amino acid aminotransferase (BCAT) or others like IlvE, TyrA, and AvtA catalyze the final transamination step, transferring an amino group to α-ketovalerate to produce L-norvaline nih.govresearchgate.netagriculturejournals.cz.

The low specificity of some enzymes in the leucine and isoleucine pathways can lead to the formation of norvaline and norleucine as byproducts researchgate.netnih.govnih.gov.

While norvaline is often a byproduct, strategies for metabolic engineering can be applied to enhance its production, or more relevantly, to facilitate the production of labeled norvaline. Similar to enhancing the production of other amino acids like L-valine, these strategies might involve:

Deregulation of Feedback Inhibition: Modifying enzymes in the pathway to be less sensitive to end-product inhibition.

Increasing Precursor Availability: Enhancing the flux towards key precursors like pyruvate or α-ketobutyrate.

Blocking Competing Pathways: Downregulating or deleting genes involved in the synthesis of competing amino acids (e.g., leucine, isoleucine) or norvaline degradation pathways.

Overexpression of Key Enzymes: Increasing the cellular levels of enzymes critical for norvaline synthesis, such as those involved in α-ketobutyrate formation or its subsequent conversion to norvaline.

However, specific metabolic engineering efforts focused on maximizing norvaline production, rather than minimizing it as a byproduct, are less documented compared to the primary BCAAs.

Q & A

Basic Research Questions

Q. How is L-Norvaline-1-¹³C synthesized and characterized for isotopic purity in metabolic studies?

- Methodology :

- Synthesis : L-Norvaline-1-¹³C is typically synthesized via microbial fermentation or chemical synthesis using ¹³C-labeled precursors. For example, isotopic labeling can be achieved by incorporating ¹³C at the α-carbon position during enzymatic reactions or chemical coupling steps .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR) and Mass Spectrometry (MS) are critical for confirming isotopic incorporation. NMR identifies the specific carbon position labeled, while MS quantifies isotopic enrichment (>98% purity is standard for metabolic tracing) .

- Key Parameters :

| Technique | Purpose | Threshold |

|---|---|---|

| ¹³C-NMR | Positional confirmation | Single peak at ~175 ppm (carboxyl carbon) |

| LC-MS | Purity assessment | Isotopic abundance ≥98% |

Q. What analytical frameworks ensure reliable quantification of ¹³C-labeled L-Norvaline in biological samples?

- Methodology :

- Use High-Performance Liquid Chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) to separate and quantify labeled vs. unlabeled species. Calibration curves with internal standards (e.g., deuterated norvaline) improve accuracy .

- Validate methods via spike-and-recovery experiments in biological matrices (e.g., plasma, cell lysates) to account for matrix effects .

Q. How is L-Norvaline-1-¹³C incorporated into experimental designs for amino acid metabolism studies?

- Methodology :

- Tracer Dilution Approach : Administer the isotopically labeled compound to cells or model organisms and track its incorporation into downstream metabolites (e.g., α-ketovalerate) via isotopomer distribution analysis .

- Controls : Include unlabeled L-Norvaline controls to distinguish endogenous vs. exogenous metabolic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using L-Norvaline-1-¹³C in metabolic flux analysis (MFA)?

- Methodology :

- Replicate Experiments : Perform triplicate measurements to assess technical vs. biological variability .

- Control for Compartmentalization : Use subcellular fractionation (e.g., mitochondrial vs. cytosolic extracts) to verify if discrepancies arise from metabolic compartmentalization .

- Model Refinement : Apply constraint-based metabolic models (e.g., COBRA Toolbox) to reconcile conflicting flux distributions. Adjust constraints based on experimental isotopic labeling patterns .

Q. What statistical approaches are appropriate for interpreting complex flux data derived from L-Norvaline-1-¹³C tracing?

- Methodology :

- ANOVA and Post-Hoc Testing : Use multivariate ANOVA to compare flux rates across experimental conditions. Tukey’s HSD test identifies specific group differences .

- Principal Component Analysis (PCA) : Reduce dimensionality of isotopomer datasets to identify dominant metabolic pathways affected by labeling .

Q. How can isotopic interference from endogenous amino acids be minimized in L-Norvaline-1-¹³C tracing experiments?

- Methodology :

- Pre-Treatment Protocols : Deplete endogenous norvaline pools via starvation or CRISPR-mediated knockout of biosynthetic enzymes (e.g., acetolactate synthase) in model systems .

- Dynamic Correction : Apply computational correction algorithms (e.g., Isotopomer Spectral Analysis) to subtract background signals from unlabeled species .

Methodological Best Practices

- Experimental Design : Align hypotheses with tracer kinetics (e.g., pulse-chase vs. steady-state labeling) to capture dynamic metabolic processes .

- Data Reporting : Follow NIH guidelines for transparent reporting of isotopic methods, including tracer purity, administration routes, and sampling timepoints .

- Ethical Considerations : Adhere to institutional biosafety protocols for handling labeled compounds, particularly in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.